4-Bromo-5-methoxyquinoline
Overview
Description
4-Bromo-5-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of this compound involves the use of phosphorus tribromide in DMF (N,N-dimethyl-formamide) for 2 hours . Another method involves the use of N,N-dimethyl-formamide and phosphorus (V) oxybromide in dichloromethane at 0 - 25℃ for 6 hours under an inert atmosphere .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring fused with a pyridine moiety . The molecular weight is 238.08 .Scientific Research Applications
Chemical Synthesis and Bromination Techniques
4-Bromo-5-methoxyquinoline has been studied for its role in chemical synthesis, particularly in the field of regioselective bromination. Research has explored various methods for the bromination of methoxyquinolines. For instance, a study conducted by Osborne and Miller (1993) focused on the regioselective alkoxydehalogenation of dihalogenoquinolines, which is a key step in the synthesis of halogenoquinolines, including this compound (Osborne & Miller, 1993). This process is crucial for creating specific substituents on the quinoline ring, influencing the compound's reactivity and potential applications.
Inhibitors of Steroid Reductases
Research has indicated that compounds related to this compound, such as 6-bromo-2-methoxyquinoline, can act as inhibitors of steroid 5alpha reductases. Baston, Palusczak, and Hartmann (2000) found that these compounds have varying degrees of activity and selectivity based on their heterocyclic structures and substituents (Baston, Palusczak, & Hartmann, 2000). This research suggests potential applications in the treatment of conditions related to steroid metabolism.
Synthesis of Complex Molecules
The synthesis of 4-bromoquinolines, including this compound, has been achieved using novel brominating reagents, such as PBr3-DMF, under mild conditions, as explored by YajimaToshikazu and MunakataKatsura (1977). This method is significant for the bromination of complex molecules, which is a crucial step in various synthetic pathways (YajimaToshikazu & MunakataKatsura, 1977).
Development of Antimicrobial Agents
There is potential for the development of antimicrobial agents using this compound derivatives. Research by Hamama et al. (2015) involved the synthesis of new heterocyclic compounds incorporating quinolone moieties, demonstrating antibacterial activity against various bacterial strains (Hamama, Hassanien, El-Fedawy, & Zoorob, 2015). This suggests that derivatives of this compound can be explored further for their antimicrobial properties.
Safety and Hazards
Properties
IUPAC Name |
4-bromo-5-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSWTMODPAGYGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC=CC(=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696095 | |
Record name | 4-Bromo-5-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643069-46-9 | |
Record name | 4-Bromo-5-methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=643069-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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